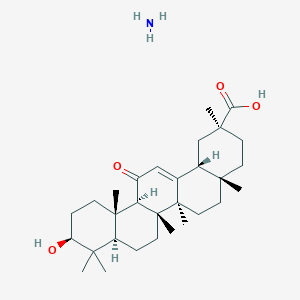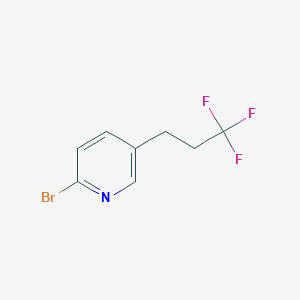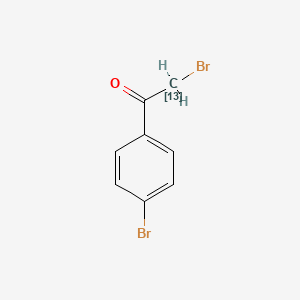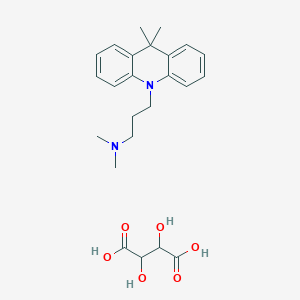
rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid: is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a 4-fluorophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
The synthesis of rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the tert-Butoxycarbonyl Group: This is usually done using tert-butyl chloroformate in the presence of a base.
Attachment of the 4-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction using a fluorinated aromatic compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using flow microreactor systems for better control and efficiency .
Chemical Reactions Analysis
rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity, while the fluorophenyl group can enhance its stability and reactivity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives with different substituents. For example:
rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
The uniqueness of rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid lies in the presence of the fluorophenyl group, which can enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C34H44F2N2O8 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(3R,4S)-3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid;(3S,4R)-3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/2C17H22FNO4/c2*1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h2*4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t2*13-,14-/m10/s1 |
InChI Key |
JGMKARQXDFUUGU-ATLWNKLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=C(C=C2)F)C(=O)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C2=CC=C(C=C2)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)F)C(=O)O.CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)


![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)


![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
